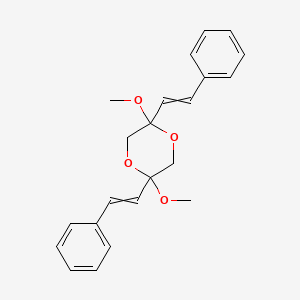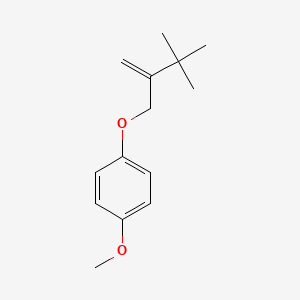
1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methoxybenzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a methoxy group and a butoxy group containing a methylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methoxybenzene typically involves the reaction of 4-methoxyphenol with 3,3-dimethyl-2-methylidenebutyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the alkyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methoxybenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(3,3-Dimethyl-2-methylidenebutoxy)-4-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.
1-(3,3-Dimethyl-2-methylidenebutoxy)-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
1-(3,3-Dimethyl-2-methylidenebutoxy)-4-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
CAS番号 |
93570-41-3 |
|---|---|
分子式 |
C14H20O2 |
分子量 |
220.31 g/mol |
IUPAC名 |
1-(3,3-dimethyl-2-methylidenebutoxy)-4-methoxybenzene |
InChI |
InChI=1S/C14H20O2/c1-11(14(2,3)4)10-16-13-8-6-12(15-5)7-9-13/h6-9H,1,10H2,2-5H3 |
InChIキー |
NPYCUBJPNIFWKM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=C)COC1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




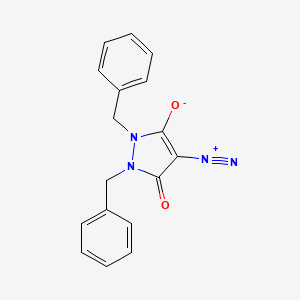
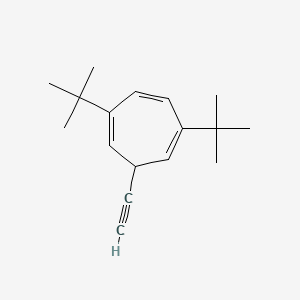
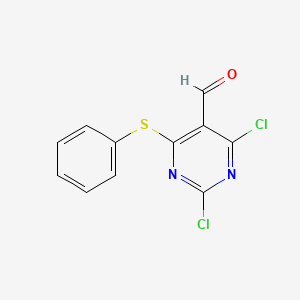

![6-[2-(Diethylamino)ethoxy]-6-oxohexanoate](/img/structure/B14353905.png)
![1-Diazonio-3-[(quinolin-8-yl)sulfanyl]prop-1-en-2-olate](/img/structure/B14353911.png)


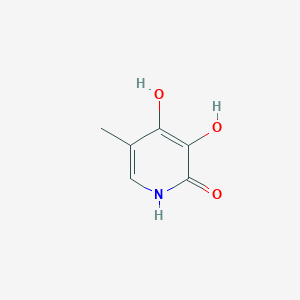
![3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate](/img/structure/B14353937.png)
